molecular formula C8H12O2 B2356927 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone CAS No. 2243512-29-8

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone

Cat. No.: B2356927
CAS No.: 2243512-29-8
M. Wt: 140.182
InChI Key: OPCFXSLFGKWOME-UHFFFAOYSA-N
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Description

1-(2-Oxabicyclo[320]heptan-7-yl)ethanone is a bicyclic organic compound characterized by its unique oxabicycloheptane structure

Chemical Reactions Analysis

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, especially under acidic or basic conditions.

    Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone, a bicyclic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antibacterial activities, as well as its synthesis and structure-activity relationships.

Chemical Structure

The compound can be represented by the following structural formula:

C8H12O2\text{C}_8\text{H}_{12}\text{O}_2

This structure features a bicyclic framework that is significant for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells, suggesting a mechanism that involves the disruption of cellular processes essential for tumor growth.

Case Study:
A study published in European Patent Office documents the antitumor activity of 4-oxa-1-azabicyclo(3,2,0)heptan-7-one derivatives, which share structural similarities with this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antibacterial Activity

In addition to antitumor effects, this compound and its derivatives have been explored for antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

Research Findings:
A comprehensive review highlighted the antibacterial efficacy of bicyclic compounds, noting that modifications to the bicyclic structure can enhance activity against specific bacterial strains . The structure-activity relationship (SAR) studies suggest that substituents on the bicyclic ring significantly influence the overall biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The following table summarizes common synthetic routes:

Synthetic Route Reagents Yield
Cyclization of enonesBase catalyst (e.g., DBU)Moderate to high
FunctionalizationVarious electrophilesVariable

Properties

IUPAC Name

1-(2-oxabicyclo[3.2.0]heptan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-10-8(6)7/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCFXSLFGKWOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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